N~1~-(2,4-difluorophenyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide
Übersicht
Beschreibung
N~1~-(2,4-difluorophenyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as DFG-10, is a small-molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2008 by a team of chemists at the University of California, San Francisco, and has since been used in a variety of applications, including cancer research and drug discovery.
Wirkmechanismus
N~1~-(2,4-difluorophenyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide works by binding to a specific pocket in the active site of enzymes called kinases. Kinases are involved in a variety of cellular processes, including cell division and signaling. By binding to this pocket, this compound inhibits the activity of the kinase, which can lead to the inhibition of cell division or signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific kinase that it targets. In general, this compound inhibits the activity of kinases involved in cell division and signaling, which can lead to a variety of effects on cellular processes. These effects can include inhibition of cell growth, induction of apoptosis, and inhibition of angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N~1~-(2,4-difluorophenyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is that it is a highly specific inhibitor of kinases, which can allow researchers to study the specific effects of inhibiting a particular kinase. However, one limitation of using this compound is that it may not be effective against all kinases, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving N~1~-(2,4-difluorophenyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of research could be to identify new kinases that are inhibited by this compound, which could lead to the discovery of new drug targets. Another area of research could be to develop new compounds based on the structure of this compound that are more effective inhibitors of kinases. Finally, research could focus on the development of new drug delivery methods for this compound, which could increase its effectiveness in treating diseases.
Wissenschaftliche Forschungsanwendungen
N~1~-(2,4-difluorophenyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been used in a variety of scientific research applications, including cancer research and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell division. In drug discovery, this compound has been used to identify new drug targets and to screen potential drug candidates.
Eigenschaften
IUPAC Name |
N-(2,4-difluorophenyl)-2-(2-ethyl-N-methylsulfonylanilino)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O3S/c1-3-12-6-4-5-7-16(12)21(25(2,23)24)11-17(22)20-15-9-8-13(18)10-14(15)19/h4-10H,3,11H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLLFOVIOXFHHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)NC2=C(C=C(C=C2)F)F)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.